Product packaging for DM4-Spdb(Cat. No.:)

DM4-Spdb

Cat. No.: B8082567
M. Wt: 995.6 g/mol
InChI Key: LAVNQRWLLQGEIB-CUSRITNRSA-N
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Description

Overview of Antibody-Drug Conjugates (ADCs) as Targeted Therapeutics

Antibody-Drug Conjugates are complex biopharmaceutical drugs designed to selectively target and kill cancer cells. They are composed of three main components: a monoclonal antibody (mAb) that specifically binds to an antigen overexpressed on the surface of cancer cells, a highly potent cytotoxic drug (payload) capable of inducing cell death, and a chemical linker that covalently connects the antibody to the payload nih.govresearchgate.net. This tripartite structure allows the ADC to leverage the specificity of the antibody to deliver the cytotoxic payload directly to tumor cells, thereby increasing the therapeutic index compared to traditional chemotherapy nih.govresearchgate.netoup.com. Upon binding to the target antigen, the ADC-antigen complex is typically internalized by the cancer cell through receptor-mediated endocytosis oup.comnih.gov. Once inside the cell, the linker is cleaved, releasing the active cytotoxic payload, which then exerts its effect on intracellular targets, leading to apoptosis and cell death oup.comnih.gov.

The Foundational Role of Linker-Payloads in ADC Design

The linker is a crucial element in ADC design, significantly influencing the conjugate's stability, pharmacokinetic properties, and ultimately, its efficacy and safety nih.govnih.gov. An ideal linker should ensure that the payload remains securely attached to the antibody while in systemic circulation, preventing premature release that could lead to off-target toxicity nih.gov. Upon reaching the tumor microenvironment or entering the target cell, the linker should facilitate the efficient release of the active drug . Linkers are broadly categorized into cleavable and non-cleavable types . Cleavable linkers are designed to be cleaved under specific conditions prevalent in the tumor environment or within the lysosomal compartment of the cell, such as enzymatic activity, acidic pH, or a reductive environment nih.gov. Non-cleavable linkers rely on the degradation of the antibody within the lysosome to release the payload conjugated to a residual amino acid . The choice of linker-payload significantly impacts the bystander effect, the ability of the released payload to kill neighboring tumor cells that may have lower antigen expression nih.gov.

Positioning of DM4-Spdb within Current ADC Technology Research

This compound is a specific linker-payload combination frequently employed in the development of cleavable ADCs. It consists of the cytotoxic payload DM4 (ravtansine) conjugated to an antibody via the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker broadpharm.comscientist.comcreative-diagnostics.com. DM4 is a derivative of maytansine (B1676224), a potent microtubule inhibitor that disrupts tubulin assembly and induces mitotic arrest cenmed.comcreativebiolabs.net. The SPDB linker is a bifunctional chemical linker characterized by a disulfide bond . This disulfide bond is designed to be reduction-sensitive, undergoing cleavage in the highly reductive intracellular environment of tumor cells, which have a higher concentration of reducing agents like glutathione (B108866) compared to normal tissues . This reduction-sensitive release mechanism is a key feature positioning this compound as a valuable component in ADC research aimed at achieving targeted drug delivery and minimizing off-target effects .

Research Significance and Evolving Landscape of this compound Applications

The use of this compound in ADC research is significant due to the potent cytotoxic nature of the DM4 payload and the cleavable, reduction-sensitive properties of the SPDB linker broadpharm.com. This combination has been explored in various ADC constructs targeting different cancer-associated antigens. A notable example is mirvetuximab soravtansine (B3322474) (IMGN853), an ADC that utilizes DM4 conjugated via a sulfo-SPDB linker to an antibody targeting folate receptor alpha (FRα) guidetopharmacology.orgguidetoimmunopharmacology.orgadcreview.com. Research involving this compound has contributed to understanding the impact of linker chemistry and payload on ADC stability, drug release kinetics, and therapeutic efficacy in preclinical models and clinical investigations researchgate.netbiomolther.orgfrontiersin.org. The evolving landscape of this compound applications includes its investigation in ADCs targeting various tumor types and the exploration of modified SPDB linkers, such as sulfo-SPDB, to potentially improve solubility and pharmacokinetic properties nih.gov. Research continues to refine the design of ADCs utilizing this compound to optimize the drug-to-antibody ratio (DAR) and conjugation site for improved homogeneity and therapeutic window researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H63ClN4O14S2 B8082567 DM4-Spdb

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNQRWLLQGEIB-CUSRITNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Linker Chemistry and Design Principles of Spdb Within Dm4 Spdb Conjugates

Structural Elucidation and Chemical Modules of the SPDB Linker

N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) Architecture

The SPDB linker, chemically known as N-Succinimidyl 4-(2-pyridyldithio)butyrate, possesses a specific architecture that enables its role in ADC construction. adcreview.com One key module is the N-hydroxysuccinimide (NHS) ester group. This group is highly reactive towards lysine (B10760008) residues on the antibody, forming a stable amide bond that ensures robust attachment of the linker-payload to the antibody. Another integral part of the SPDB linker is a butyl chain, which provides molecular flexibility. This flexibility can help minimize steric hindrance between the antibody and the conjugated drug molecule. The core functional unit responsible for the cleavable nature of the SPDB linker is a disulfide bond.

The chemical formula for N-Succinimidyl 4-(2-pyridyldithio)butyrate is C₁₃H₁₄N₂O₄S₂. nih.govnih.govbroadpharm.comcreative-biolabs.com Its molecular weight is approximately 326.4 g/mol . nih.govbroadpharm.comcreative-biolabs.com

Disulfide Bond Configuration and Its Role in Cleavage Mechanisms

The disulfide bond (-S-S-) is the central functional group in the SPDB linker that mediates its cleavage. This bond is designed to be relatively stable in the oxidative environment of systemic circulation but susceptible to reduction in the reductive environment found within cells, particularly tumor cells. mdpi.comnih.gov The cleavage mechanism primarily involves thiol-disulfide exchange reactions. nih.gov In the presence of reducing agents, such as glutathione (B108866) (GSH), the disulfide bond in the linker is reduced, leading to the release of the drug payload. njbio.commedchemexpress.comsb-peptide.commdpi.com This reduction-sensitive cleavage is a key strategy for achieving targeted drug release.

Influence of Steric Hindrance on Linker Stability in Research Constructs

The stability of disulfide linkers in circulation is a critical factor in minimizing premature drug release and off-target toxicity. adcreview.com The design of the SPDB linker, including the atoms surrounding the disulfide bond, can influence its stability through steric hindrance. njbio.comcreative-biolabs.com Increasing the steric hindrance around the disulfide bond can enhance the stability of the ADC in circulation, thereby reducing non-specific toxicities. nih.gov Research has shown that the kinetics of disulfide bond cleavage can be modulated by the steric environment. njbio.com For instance, introducing α-methyl substitution next to the disulfide bond can significantly affect the reduction rate and resistance to mercaptan-disulfide bond exchange. creative-biolabs.com In the context of DM4 conjugates, optimizing spatial hindrance around the disulfide bond in the SPDB linker is crucial for ensuring stable and precise drug release. Studies have explored modifications, such as gem-dimethyl substitution on the payload side (as seen in DM4 compared to DM1), to increase local steric hindrance and improve plasma stability. mdpi.comcreative-biolabs.comnih.gov

Biochemical Mechanisms of SPDB Linker Cleavage

The cleavage of the SPDB linker is primarily driven by the biochemical environment, specifically the difference in reduction potential between the extracellular space and intracellular compartments. mdpi.comnih.gov

Reduction-Sensitive Disulfide Cleavage in Biologically Relevant Environments

The fundamental mechanism of SPDB linker cleavage is its sensitivity to reduction. mdpi.commedchemexpress.comsb-peptide.commdpi.com This property is exploited in ADC design because the intracellular environment of cells, particularly tumor cells, is significantly more reductive than the extracellular environment, such as blood plasma. mdpi.comnih.govmdpi.com The concentration of reduced glutathione (GSH), a major intracellular reducing agent, is substantially higher in the cytoplasm (1-10 mmol/L) compared to the extracellular environment (~5 µmol/L in blood). mdpi.com This concentration gradient drives the reductive cleavage of the disulfide bond in the SPDB linker upon internalization of the ADC into the cell. mdpi.com The cleavage by intracellular glutathione releases the active drug payload. njbio.commedchemexpress.com

Context-Dependent Cleavage in the Tumor Microenvironment and Intracellular Compartments

While the primary cleavage mechanism is intracellular reduction, the context of the tumor microenvironment and specific intracellular compartments plays a crucial role. After the ADC targets and binds to an antigen on the tumor cell surface, it is internalized through endocytosis. almacgroup.comcancer.govmdpi.com The internalized ADC is then transported through the endosomal pathway to the lysosome. almacgroup.com Within the reductive environment of the lysosome and cytoplasm, the high concentration of glutathione facilitates the cleavage of the SPDB disulfide bond. nih.govmdpi.comalmacgroup.com This cleavage releases the cytotoxic DM4 payload within the tumor cell. cancer.gov

Functional Attributes of SPDB Linker in ADC Stability and Targeted Release

Stability under Non-Reductive Extracellular Conditions and Prevention of Premature Payload Release

A critical requirement for any ADC linker is its stability in the extracellular environment, specifically in blood circulation, to prevent premature release of the cytotoxic payload. nih.gov Premature release can lead to off-target toxicity and reduced efficacy. nih.gov The SPDB linker is designed to exhibit stability under the non-reductive conditions prevalent in the bloodstream. This stability is attributed to the disulfide bond being relatively resistant to cleavage in the low concentration of reducing agents found extracellularly (~5 µmol/L glutathione in blood) compared to the intracellular environment. mdpi.com Increasing the steric hindrance around the disulfide bond in the linker, as seen in the SPDB-DM4 construct, can further enhance the stability of the ADC in circulation, aiming to reduce non-specific toxicities. nih.gov

Controllable and Precise Drug Payload Release at Intended Biological Sites

The primary mechanism for drug release from SPDB-linked ADCs is the reductive cleavage of the disulfide bond. mdpi.com This mechanism exploits the significantly higher concentration of reducing molecules, such as glutathione (GSH), found within the cytoplasm of tumor cells (1-10 mmol/L) compared to the extracellular space. mdpi.com Upon internalization into the tumor cell, the ADC is exposed to this reductive environment, leading to the cleavage of the disulfide bond in the SPDB linker and the release of the active DM4 payload. This reduction-sensitive release mechanism enhances therapeutic specificity by selectively releasing the drug in the tumor microenvironment while minimizing systemic toxicity. Tumor cells also contain enzymes of the protein disulfide isomerase family, which may contribute to the reduction of the disulfide bond in cellular compartments. aacrjournals.org The release of the payload through this cleavable linker can result in a neutral metabolite that is able to diffuse into adjacent cancer cells, contributing to a bystander effect. mdpi.comaacrjournals.orgmdpi.com

Chemical Modulations of SPDB for Optimized Research Performance

Chemical modifications of the SPDB linker have been explored to optimize the performance of ADCs in research settings, particularly focusing on influencing their physicochemical properties.

Chemical Modulations of SPDB for Optimized Research Performance

Impact of Linker Hydrophilicity/Hydrophobicity Balance on ADC Research Outcomes

The balance between the hydrophilicity and hydrophobicity of the linker significantly influences ADC research outcomes, affecting factors like solubility, aggregation, pharmacokinetics, and efficacy, particularly in overcoming multidrug resistance (MDR). rsc.orgfrontiersin.org Hydrophobic linkers, especially when combined with hydrophobic payloads, can promote ADC aggregation, leading to rapid clearance by the liver and reticuloendothelial system. rsc.org This can result in reduced systemic exposure and potential toxicity. rsc.org Increasing the hydrophilicity of the linker, for instance, by incorporating sulfonate groups as in sulfo-SPDB, can improve ADC solubility and reduce aggregation tendencies. rsc.orgnih.gov This can lead to improved pharmacokinetic profiles, including extended half-life, by reducing renal and hepatic clearance rates. rsc.org

Furthermore, the hydrophilicity of the drug-linker can impact the ADC's ability to circumvent MDR mechanisms, which often involve efflux pumps that transport hydrophobic compounds out of cancer cells. aacrjournals.orgfrontiersin.orgnih.gov Studies have shown that increasing hydrophilicity through linker modification can help ADCs overcome MDR. frontiersin.orgnih.gov For example, ADCs utilizing a hydrophilic linker with maytansinoids produced a hydrophilic metabolite that was not a substrate for MDR transporters, demonstrating greater effectiveness in MDR-1-expressing tumor models compared to ADCs with more hydrophobic linkers like MCC-DM1 or SPDB-DM4. nih.gov Research comparing sulfo-SPDB-DM4 with SPDB-DM4 and MCC-DM1 has indicated that the more hydrophilic sulfo-SPDB linker contributed to improved efficacy, particularly in cell lines expressing low levels of the target antigen or exhibiting MDR. rsc.orgfrontiersin.orgnih.gov

Linker TypeHydrophilicityAggregation TendencyClearance RateEfficacy in MDR+ Cells
HydrophobicLowHighFastLower
HydrophilicHighLowerSlowerHigher
Sulfo-SPDBHigherLowerSlowerHigher
SPDBModerateModerateModerateLower than Sulfo-SPDB
MCCModerateModerateModerateLower than Sulfo-SPDB

Comparative Research Analysis of SPDB with Other Cleavable Linker Chemistries

SPDB is one of several cleavable linker chemistries employed in ADC research and development. Other common cleavable linkers include peptide-based linkers (cleaved by proteases like cathepsin B), hydrazone linkers (acid-sensitive), and other disulfide linkers. medchemexpress.comnjbio.commdpi.comalmacgroup.comsb-peptide.com

Peptide-based linkers, such as those containing Val-Cit or Phe-Lys sequences, are designed to be stable in systemic circulation and cleaved by intracellular proteases that are often overexpressed in tumor cells. medchemexpress.comnih.govmdpi.comsb-peptide.comnih.gov This mechanism relies on the enzymatic activity within the lysosomal compartment after ADC internalization. medchemexpress.comnih.govmdpi.comsb-peptide.comnih.gov

Hydrazone linkers are sensitive to acidic environments and are designed to be cleaved in the lower pH conditions of endosomes and lysosomes. njbio.commdpi.comsb-peptide.comcreative-biolabs.com While some approved ADCs have utilized hydrazone linkers, they have sometimes been associated with a higher propensity for deconjugation in circulation compared to more stable linkers, potentially leading to increased off-target toxicity. njbio.comnih.gov

Disulfide linkers, including SPDB and SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), rely on the reductive environment within tumor cells for cleavage. medchemexpress.comnjbio.comalmacgroup.commedchemexpress.com The difference in glutathione concentration between the cytoplasm and the extracellular space drives the release. mdpi.com The stability and release kinetics of disulfide linkers can be modulated by steric hindrance around the disulfide bond. njbio.comcreative-biolabs.com

Research comparing SPDB-linked ADCs with those utilizing other linker types has provided insights into their respective advantages and disadvantages. For instance, studies comparing huC242-SPDB-DM4 with the non-cleavable huC242-SMCC-DM1 conjugate showed that huC242-SPDB-DM4, with its cleavable disulfide linker, exhibited higher in vitro activity and effectiveness in vivo, partly attributed to a higher drug-to-antibody ratio (DAR > 4) and the ability to induce a bystander effect. nih.govmdpi.comnih.gov While non-cleavable linkers like SMCC offer high stability in circulation, they typically require complete lysosomal degradation of the antibody for drug release, and the released payload retains an amino acid and the linker remnant, which can alter its properties and may limit bystander effects. njbio.comalmacgroup.comcreative-biolabs.comresearchgate.net

The choice of linker chemistry significantly impacts ADC properties, including stability, release mechanism, bystander effect, and pharmacokinetic profile. medchemexpress.commdpi.com SPDB, as a reduction-sensitive disulfide linker, offers controlled release in the reductive tumor environment and the potential for bystander killing, making it a valuable tool in ADC research and development. mdpi.com However, research continues to explore and refine linker designs, including hydrophilic modifications like sulfo-SPDB and novel cleavable strategies, to further optimize ADC efficacy and safety. rsc.orgnih.govpreprints.org

Linker TypeCleavage MechanismRelease TriggerBystander Effect PotentialExamples
SPDB (Disulfide)Reduction of disulfide bondHigh intracellular glutathione concentrationYesDM4-Spdb, huC242-SPDB-DM4 njbio.comfishersci.fi
Peptide-basedProteolytic cleavageIntracellular proteases (e.g., cathepsin B)YesVal-Cit, Phe-Lys medchemexpress.commdpi.comsb-peptide.comnih.gov
HydrazoneAcid hydrolysisLow pH in endosomes/lysosomesLimitedAcBut (in Mylotarg) njbio.commdpi.comsb-peptide.comgenemedi.net
Non-cleavableLysosomal degradation of antibodyComplete breakdown of the ADC in lysosomesNoSMCC, MC njbio.comalmacgroup.comcreative-biolabs.comresearchgate.net

Comparative Research Analysis of SPDB with Other Cleavable Linker Chemistries

Disulfide-Based Linkers

Disulfide-based linkers, such as SPDB, capitalize on the difference in reduction potential between the extracellular environment and the intracellular space . The concentration of reducing molecules, particularly glutathione (GSH), is significantly higher in the cytoplasm (1-10 mmol/L) compared to the extracellular environment (~5 µmol/L in blood) . This concentration gradient provides a mechanism for selective cleavage of the disulfide bond upon internalization of the ADC into target cells .

The SPDB linker contains a disulfide bond that connects the antibody to the DM4 payload . After the ADC is internalized by the target cell, the disulfide bond in the SPDB linker undergoes reductive cleavage by abundant intracellular glutathione . This cleavage releases the active DM4 drug within the highly reductive environment of the tumor cell, triggering a cytotoxic response . Studies have shown that increasing the steric hindrance around the disulfide bond can enhance the stability of disulfide linkers in circulation nih.govresearchgate.net. For instance, constructs with alpha gem-dimethyl groups on the maytansinoid side (like DM4) and a methyl group on the antibody side have demonstrated stability comparable to non-cleavable linkers like MCC-DM1 nih.gov.

Research findings highlight the effectiveness of disulfide linkers like SPDB in facilitating payload release. The reduction-sensitive release mechanism enabled by the SPDB linker is reported to improve drug delivery efficiency and therapeutic efficacy .

Peptidase-Sensitive Linkers (e.g., Val-Cit)

Peptidase-sensitive linkers, also known as enzyme-cleavable linkers, are designed to be cleaved by specific proteases that are often overexpressed in the lysosomes of cancer cells, such as cathepsin B nih.govpharmiweb.comcenmed.com. A common example is the Valine-Citrulline (Val-Cit) dipeptide linker, often incorporated with a self-immolative group like p-aminobenzylcarbamate (PAB) to release the free drug upon cleavage almacgroup.comcenmed.comchemicalbook.com.

While SPDB-DM4 conjugates utilize a disulfide linker, research comparing different linker types is crucial for optimizing ADC design. Peptidase-sensitive linkers like Val-Cit-PAB offer a different release mechanism compared to the reduction-sensitive SPDB linker almacgroup.com. Upon internalization and delivery to the lysosome, the dipeptide sequence is recognized and cleaved by lysosomal proteases, leading to the release of the active payload nih.govcenmed.com. Studies have shown that dipeptide linkers can offer good stability in circulation almacgroup.com. However, some enzyme-cleavable linkers have been noted to have drawbacks such as instability in rodent plasma or high hydrophobicity chemicalbook.com. The choice between a disulfide linker like SPDB and a peptidase-sensitive linker like Val-Cit depends on various factors, including the specific payload, the target antigen, and the desired release characteristics within the tumor microenvironment njbio.com.

Comparative Research Analysis of SPDB with Non-Cleavable Linker Chemistries

Comparative research analysis between ADCs utilizing cleavable SPDB linkers and those employing non-cleavable linkers provides valuable insights into the impact of linker chemistry on ADC properties and activity. Non-cleavable linkers, such as those based on maleimidocaproyl (MC) or SMCC, form stable bonds that require the complete lysosomal degradation of the antibody to release the linker-payload conjugate njbio.comnih.gov. The resulting active metabolite typically retains a part of the linker attached to the payload njbio.com.

Studies comparing SPDB-DM4 conjugates with non-cleavable linker conjugates, such as SMCC-DM1, have revealed key differences. For instance, huC242-SPDB-DM4, with a cleavable disulfide linker, has shown significantly higher activity in multiple xenograft tumor models in vivo compared to the uncleavable huC242-SMCC-DM1, despite showing approximate in vitro activities . This suggests that the cleavable nature of the SPDB linker and its reduction-sensitive release mechanism may contribute to improved in vivo efficacy .

Furthermore, the metabolite profiles of ADCs with different linker types differ significantly. Cleavable linkers like SPDB-DM4 release the free cytotoxic drug (DM4) and other metabolites, while non-cleavable linkers like MCC-DM1 primarily produce a metabolite where the payload is still attached to an amino acid (e.g., lysine-MCC-DM1) nih.govresearchgate.net. The release of free, often cell-permeable, payload by cleavable linkers like SPDB can lead to a "bystander effect," where the released drug can diffuse into and kill neighboring antigen-negative tumor cells, which is a critical feature for treating heterogeneous tumors nih.gov. In contrast, the charged metabolites released by non-cleavable linkers generally have poor membrane permeability, limiting bystander killing frontiersin.org.

The stability of the linker in circulation is a crucial factor influencing the therapeutic index of an ADC nih.govnih.gov. While non-cleavable linkers are generally known for their stability, modifications to cleavable linkers like SPDB, such as increasing steric hindrance or introducing sulfonate groups (as in sulfo-SPDB), have been explored to improve plasma stability and reduce premature release nih.govnih.gov. The sulfo-SPDB linker, for example, has been shown to be considerably more potent against multidrug resistance (MDR)-expressing cell lines compared to ADCs with SPDB or MCC linkers, potentially due to altered interaction with Pgp efflux pumps nih.gov.

The choice between cleavable and non-cleavable linkers impacts not only payload release and bystander effects but also pharmacokinetics nih.govresearchgate.net. Studies have indicated that ADCs with cleavable disulfide linkers like SPDB may exhibit faster clearance rates compared to those with non-cleavable thioether linkers researchgate.net.

Comparative research highlights that while non-cleavable linkers offer high stability and targeted killing of antigen-positive cells, cleavable linkers like SPDB provide the advantage of a bystander effect, which can be beneficial in certain tumor settings frontiersin.org. The design of SPDB as a reduction-sensitive linker is specifically tailored to exploit the intracellular reductive environment of tumor cells for targeted drug release .

Here is a summary of key research findings comparing SPDB (cleavable disulfide) with non-cleavable linkers:

FeatureSPDB (Cleavable Disulfide)Non-Cleavable Linkers (e.g., SMCC)Reference
Release MechanismReductive cleavage by intracellular glutathioneLysosomal degradation of antibody nih.gov
Released MetaboliteFree payload (DM4) and other metabolitesPayload attached to amino acid (e.g., Lys-MCC-DM1) nih.govresearchgate.net
Bystander EffectCan exhibit bystander killing due to diffusible payloadGenerally limited or no bystander effect frontiersin.org
In vivo ActivityDemonstrated significantly higher activity in some modelsActivity dependent on payload and cellular processing
Plasma StabilityCan be influenced by steric hindrance and modificationsGenerally high stability nih.govnih.gov
PharmacokineticsMay exhibit faster clearance rates in some comparisonsMay exhibit slower clearance rates in some comparisons researchgate.net

This comparative analysis underscores that the SPDB linker, through its disulfide-based, reduction-sensitive cleavage mechanism, offers distinct advantages, particularly the potential for bystander killing, which complements the targeted delivery provided by the antibody in this compound conjugates.

Payload Chemistry and Molecular Mechanism of Action of Dm4

Maytansinoid Core Structure and Derivatization to DM4

DM4 is a semi-synthetic derivative of maytansine (B1676224), a highly potent cytotoxic ansamitocin macrolide originally isolated from plants of the genus Maytenus. wikipedia.orgru.ac.zanih.govcreative-biolabs.com Maytansine features a complex 19-membered ansa macrolide ring structure attached to a chlorinated benzene (B151609) ring. creative-biolabs.com Maytansinoids are a class of compounds derived from maytansine that retain its core cytotoxic properties. wikipedia.org

DM4 (ravtansine or soravtansine) is specifically synthesized as a thiol-containing maytansinoid analog. medchemexpress.comwikipedia.orgcenmed.commedchemexpress.com This modification, typically involving the introduction of a thiol group, is crucial for its conjugation to antibodies via disulfide bonds, as is the case with the SPDB linker in DM4-Spdb. medchemexpress.commedchemexpress.com The synthesis of such disulfide-containing maytansinoids allows for their site-specific attachment to linker molecules, enabling the formation of stable ADCs in systemic circulation.

Molecular Mechanism of Action of DM4 at the Cellular Level

DM4 functions as a potent cytotoxic agent by interfering with essential cellular processes, primarily targeting the microtubule cytoskeleton. medchemexpress.comwikipedia.orgguidetopharmacology.orgmedchemexpress.com

The primary molecular target of DM4 is tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgcreative-biolabs.commedchemexpress.comwikipedia.orgmedchemexpress.combiointron.jpcenmed.com Maytansinoids, including DM4, exert their cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. wikipedia.orgcreative-biolabs.commedchemexpress.comwikipedia.orgmedchemexpress.combiointron.jpcenmed.com This interaction occurs at or near the vinblastine (B1199706) or rhizoxin (B1680598) binding site on tubulin. wikipedia.orgcreative-biolabs.comwikipedia.org

Binding of DM4 to tubulin disrupts the dynamic equilibrium between tubulin dimers and assembled microtubules, impeding normal microtubule assembly and stabilization. cancer.gov This leads to microtubule depolymerization and consequently impairs the various cellular functions that rely on intact and dynamic microtubules, such as intracellular transport and cell division. Studies have shown that maytansinoids potently suppress microtubule dynamic instability. creative-biolabs.commedchemexpress.comadcreview.comnih.gov For instance, S-methyl DM4, a cellular metabolite of DM4, has been shown to strongly suppress dynamic instability. nih.gov

The disruption of microtubule dynamics by DM4 has profound consequences for cell cycle progression. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting microtubule assembly and dynamics, DM4 prevents the proper formation and function of the mitotic spindle. creative-biolabs.commedchemexpress.commedchemexpress.comcenmed.com

This interference with spindle formation triggers a mitotic block, arresting cells in the G2/M phase of the cell cycle. creative-biolabs.commedchemexpress.commedchemexpress.combiointron.jpcenmed.com Prolonged mitotic arrest activates cellular checkpoints that ultimately lead to the induction of apoptotic cell death pathways. medchemexpress.commedchemexpress.com Thus, DM4's ability to disrupt microtubule function culminates in the induction of apoptosis in rapidly dividing cells, such as cancer cells. biointron.jpresearchgate.netdovepress.com

Interaction with Tubulin and Disruption of Microtubule Dynamics

Intracellular Activation and Metabolism of Released DM4 Payload in Research Models

In the context of an ADC utilizing the SPDB linker, the DM4 payload is released intracellularly following targeted delivery to cells expressing a specific antigen recognized by the antibody component. After the ADC binds to the cell surface antigen and is internalized, typically through receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. researchgate.netdovepress.com The intracellular environment facilitates the cleavage of the linker, liberating the active DM4 payload into the cytoplasm. cancer.govdovepress.comnih.govmdpi.comalmacgroup.comsb-peptide.comadcreview.com

The SPDB linker is a cleavable linker that contains a disulfide bond. almacgroup.comsb-peptide.comadcreview.commedchemexpress.comnjbio.com This disulfide bond is designed to be stable in the extracellular environment, which has a relatively low concentration of reducing agents. nih.govmdpi.comalmacgroup.comnjbio.comcreativebiolabs.netcreative-biolabs.com However, the intracellular environment, particularly the cytoplasm of tumor cells, is significantly more reductive due to high concentrations of glutathione (B108866) (GSH) and the presence of enzymes like protein disulfide isomerases. nih.govmdpi.comalmacgroup.comnjbio.comcreativebiolabs.netcreative-biolabs.com Intracellular glutathione concentrations can be up to 1000-fold higher in tumor cells compared to normal cells. creativebiolabs.netcreative-biolabs.com

Formation of Active DM4 Metabolites (e.g., SMe-DM4)

Upon release from the antibody within the target cell, the DM4 payload undergoes metabolic transformation. A key metabolic pathway for DM4 involves S-methylation, primarily mediated by S-methyl-transferases, leading to the formation of S-methyl-DM4 (SMe-DM4) nih.govresearchgate.net. SMe-DM4 is recognized as an active metabolite of DM4 nih.govresearchgate.netmedchemexpress.com. Studies have indicated that SMe-DM4 retains potent cytotoxic activity, inhibiting cell lines like KB cells with a reported IC50 of 0.026 nM medchemexpress.com.

Research on the Bystander Effect Mediated by DM4 Payload

The bystander effect is a crucial mechanism by which some ADCs can exert cytotoxic activity not only on antigen-expressing target cells but also on neighboring antigen-negative cells within the tumor microenvironment explorationpub.commdpi.comresearchgate.net. Research indicates that the DM4 payload is capable of mediating this bystander killing effect explorationpub.commdpi.comresearchgate.netnih.gov. This phenomenon is particularly important in addressing tumor heterogeneity, where not all cancer cells express the targeted antigen researchgate.net.

The ability of a payload to induce a bystander effect is influenced by its physicochemical properties, particularly its lipophilicity and membrane permeability, as well as the characteristics of the linker connecting it to the antibody mdpi.comnih.gov.

Diffusion of Lipophilic DM4 into Neighboring Antigen-Negative Cells

The bystander effect mediated by the DM4 payload is primarily attributed to the diffusion of the lipophilic, active payload species from the antigen-positive target cells into the surrounding antigen-negative cells explorationpub.commdpi.comresearchgate.netnih.gov. After internalization of the ADC by antigen-expressing cells and subsequent release of the DM4 payload (and its metabolite SMe-DM4) within the cell, these relatively lipophilic molecules can permeate the cell membrane and enter adjacent cells that may not have the target antigen on their surface explorationpub.commdpi.comresearchgate.netnih.gov.

This diffusion allows the cytotoxic effects of the DM4 payload to extend beyond the directly targeted cell population, effectively killing nearby cells regardless of their antigen expression status explorationpub.comresearchgate.net. The lipophilic nature of DM4 and SMe-DM4 facilitates their passage across cell membranes, a key requirement for the bystander effect explorationpub.comnih.gov.

Implications for Targeting Heterogeneous Tumor Cell Populations in Preclinical Studies

The bystander effect mediated by the DM4 payload has significant implications for the efficacy of DM4-based ADCs in treating tumors with heterogeneous antigen expression explorationpub.commdpi.commdpi.comresearchgate.netaacrjournals.org. Tumor heterogeneity, characterized by varying levels of target antigen expression among cancer cells, can limit the effectiveness of ADCs that rely solely on direct killing of antigen-positive cells researchgate.net.

Conjugation Strategies and Advanced Characterization of Dm4 Spdb Adcs in Research

Methodologies for Antibody-DM4-Spdb Conjugation

The process of conjugating DM4-Spdb to an antibody is a critical step in ADC development, influencing the resulting conjugate's homogeneity, stability, and ultimately, its therapeutic index. Various chemical methodologies are employed, primarily targeting specific amino acid residues on the antibody.

Lysine-Based Random Conjugation Approaches and Their Heterogeneity

Lysine (B10760008) conjugation is a widely used method for attaching cytotoxic payloads like this compound to antibodies. researchgate.net This approach leverages the numerous accessible ε-amino groups of lysine residues present on the antibody surface. researchgate.net The conjugation typically involves the reaction of an amine-reactive group on the linker-payload (such as an NHS ester) with the lysine residues. researchgate.net

While relatively straightforward, lysine-based conjugation results in a heterogeneous mixture of ADCs. This heterogeneity arises because lysine residues are distributed throughout the antibody, and the conjugation can occur at multiple sites with varying stoichiometry. tandfonline.com This leads to a population of ADCs with different numbers of drug molecules attached (Drug-to-Antibody Ratio, or DAR) and different conjugation sites. tandfonline.comresearchgate.net The resulting heterogeneity can impact the ADC's pharmacokinetic properties, efficacy, and potential for off-target effects. researchgate.net

Utilization of Bifunctional Reagents in Conjugation Chemistry

Bifunctional reagents play a crucial role in the conjugation of this compound to antibodies, particularly in lysine-based methods. These reagents contain two reactive functional groups, allowing them to bridge the antibody and the linker-payload. In the context of lysine conjugation, a bifunctional reagent containing an amine-reactive group (to react with lysine residues on the antibody) and a thiol-reactive group (to react with the thiol on DM4) is often employed. researchgate.net

For DM4, which contains a thiol group, linkers like SPDB and sulfo-SPDB are bifunctional reagents. medchemexpress.com SPDB, for instance, contains an NHS ester that reacts with lysine residues and a pyridyl disulfide group that reacts with the thiol of DM4, forming a disulfide bond. This two-step process, where the bifunctional linker is first attached to the antibody followed by the reaction with the drug, is a common strategy in lysine conjugation. researchgate.net The use of bifunctional reagents like SPDB or sulfo-SPDB allows for the creation of a cleavable disulfide linkage, designed to release the active DM4 payload in the reductive environment of tumor cells.

Optimization and Control of Drug-to-Antibody Ratio (DAR) in this compound ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs, representing the average number of cytotoxic drug molecules conjugated to each antibody molecule. creative-biolabs.com Optimizing and controlling the DAR is essential for achieving the desired balance between efficacy, pharmacokinetics, and tolerability in research models. creative-biolabs.comnih.gov

Impact of DAR on ADC Efficacy and Pharmacokinetics in Research Models

The DAR significantly influences the biological activity and pharmacokinetic profile of this compound ADCs in research settings. Studies in preclinical mouse models have investigated the effects of varying DARs on ADC properties. mdpi.comnih.govacs.org

Research has shown that increasing the DAR can lead to increased in vitro potency at a constant antibody concentration. researchgate.netnih.govacs.org However, the relationship between DAR and in vivo efficacy and pharmacokinetics is more complex. Studies using maytansinoid conjugates, including those with sulfo-SPDB-DM4, have demonstrated that while higher DARs (e.g., average DAR of 9-10) can show increased in vitro activity, they often exhibit faster clearance rates and reduced efficacy in vivo compared to conjugates with lower DARs (e.g., average DAR of 2-6). researchgate.netmdpi.comnih.govacs.org This rapid clearance of high-DAR conjugates has been linked to increased accumulation in organs like the liver. researchgate.netnih.govacs.org

Conversely, a low DAR may result in insufficient drug delivery to the tumor, potentially compromising therapeutic activity. creative-biolabs.comnih.gov An optimal DAR range, often cited around 3-4 for maytansinoid ADCs, is generally considered to provide a better therapeutic index in preclinical models. researchgate.netnih.govacs.org

Here is a table summarizing representative research findings on the impact of DAR on maytansinoid ADCs in preclinical models:

ADC Type (Linker/Payload)Average DAR RangeIn Vitro PotencyIn Vivo ClearanceIn Vivo EfficacyLiver Accumulation (Mouse Models)Source
sulfo-SPDB-DM4 / SMCC-DM1 (Maytansinoid)~2 to ~6Increased with DARComparable ratesBetter therapeutic index compared to very high DARLower (7-10% ID/g at 2-6h) researchgate.netnih.govacs.org
sulfo-SPDB-DM4 / SMCC-DM1 (Maytansinoid)~9-10Increased with DARRapid clearanceDecreased compared to lower DARHigher (24-28% ID/g at 2-6h) researchgate.netnih.govacs.org

Note: ID/g refers to percentage of injected dose per gram of tissue.

Analytical Methods for DAR Determination in Research Settings (e.g., UV Absorbance)

Accurate determination of the DAR is crucial for characterizing ADC preparations in research. Various analytical methods are employed, with UV-Visible spectrophotometry being a commonly used and relatively straightforward technique. creative-biolabs.com

UV-Visible spectrophotometry for DAR determination relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. creative-biolabs.comnih.govtandfonline.com This method is applicable when both the antibody and the cytotoxic payload (DM4) have distinct absorbance spectra in the UV/Vis range, and their absorbance characteristics are not significantly altered upon conjugation. creative-biolabs.com

Typically, the absorbance of the ADC solution is measured at two different wavelengths: one where the antibody has a significant absorbance (commonly 280 nm due to aromatic amino acids) and one where the DM4 payload has a significant absorbance. nih.govtandfonline.com By using the known extinction coefficients of the unconjugated antibody and the linker-payload (this compound) at these two wavelengths, a system of two equations can be solved to determine the molar concentrations of both the antibody and the conjugated drug in the ADC sample. nih.govtandfonline.com The DAR can then be calculated from these concentrations. nih.govtandfonline.com

While UV absorbance is a convenient method, it provides an average DAR across the entire population of ADC molecules. nih.gov Other methods like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the distribution of DAR species and conjugation sites. creative-biolabs.comnih.gov However, UV absorbance remains a valuable tool for routine DAR determination in research settings, particularly during process development and characterization of heterogeneous conjugates. nih.govtandfonline.com

Advanced Conjugation Strategies for this compound Integration (Theoretical and Emerging)

While traditional lysine conjugation with linkers like SPDB and sulfo-SPDB has been successful in developing DM4-based ADCs, research continues into advanced conjugation strategies aimed at improving homogeneity, stability, and therapeutic index. These strategies often involve site-specific conjugation, which allows for precise control over the location and number of conjugated drug molecules. tandfonline.comnjbio.com

Theoretical and emerging approaches for integrating this compound or similar maytansinoid payloads include:

Site-Specific Cysteine Conjugation: While traditional cysteine conjugation can also lead to heterogeneity due to the variable reduction of interchain disulfide bonds, engineered antibodies with introduced cysteine residues at specific sites can enable site-specific conjugation. njbio.com This approach can yield more homogeneous ADCs with a defined DAR and conjugation site, potentially leading to improved pharmacokinetics and reduced off-target toxicity.

Enzymatic Conjugation: Utilizing enzymes to catalyze the conjugation reaction at specific sites on the antibody offers another route to site-specific modification. biomolther.org This can involve enzymes that recognize specific peptide sequences or introduced tags on the antibody, facilitating the attachment of the linker-payload in a controlled manner.

Incorporation of Non-Natural Amino Acids: Genetically incorporating non-natural amino acids with unique reactive handles into the antibody sequence allows for highly specific conjugation chemistry that is orthogonal to the native amino acid residues. This can provide precise control over the DAR and conjugation site, leading to homogeneous ADC preparations.

Glycan-Directed Conjugation: Targeting the glycan structures present on antibodies offers another avenue for site-specific conjugation. After enzymatic modification of the glycans, reactive groups can be introduced for conjugation with the linker-payload.

Site-Specific Conjugation Approaches and Their Potential for Homogeneity

Traditional methods for conjugating payloads like this compound to antibodies often involve the reaction with available lysine residues or cysteine residues formed by the reduction of interchain disulfide bonds. These methods typically result in heterogeneous mixtures of ADCs with varying numbers of drug molecules attached at different sites on the antibody, leading to a distribution of drug-to-antibody ratios (DARs) oup.comresearchgate.netresearchgate.net. This heterogeneity can impact the ADC's pharmacokinetic properties, efficacy, and safety profile.

Research into site-specific conjugation approaches aims to overcome these limitations by enabling the attachment of a defined number of drug molecules at specific, predetermined sites on the antibody oup.comresearchgate.netresearchgate.net. This yields a more homogeneous ADC product with a well-defined DAR and conjugation sites, potentially leading to improved predictability and consistency in its biological behavior oup.comacs.org.

Examples of site-specific methodologies being explored for ADC conjugation, which could be applied to this compound conjugates, include genetic engineering to introduce specific amino acid residues (such as engineered cysteines or non-natural amino acids) or enzymatic modification researchgate.netresearchgate.net. For instance, studies have investigated conjugating maytansinoids (including DM4) to engineered N-terminal serines on antibodies, resulting in homogeneous ADCs with controlled DARs of 2 or 4 aacrjournals.org. Another approach, termed "AJICAP," utilizes an Fc-affinity reagent for site-specific chemical conjugation of native antibodies, demonstrating the potential to introduce linker-payloads at specific lysine residues in the Fc region without the need for genetic engineering acs.org.

The potential benefits of site-specific conjugation for this compound ADCs include reduced heterogeneity, improved stability, and potentially enhanced therapeutic index compared to stochastically conjugated counterparts oup.comacs.org. Research findings suggest that site-specific ADCs can maintain antigen binding and exhibit potent in vitro and in vivo activity, with the activity potentially influenced by the controlled DAR aacrjournals.org.

Research into Controlled and Precise Drug Loading

Precise control over the drug-to-antibody ratio (DAR) is a critical aspect of ADC development, as it significantly influences the conjugate's potency, pharmacokinetics, and potential for off-target toxicity oup.comgoogle.com. For this compound ADCs, research focuses on developing conjugation methods that allow for controlled and precise drug loading, moving away from the variable DARs often seen with traditional methods.

While traditional conjugation to lysine or cysteine residues results in a distribution of DAR species (typically ranging from 0 to 8, with an average DAR of 3-4 for some approved ADCs) researchgate.netgoogle.com, site-specific methods aim for a defined and consistent DAR, such as DAR 2 or DAR 4 researchgate.netaacrjournals.org. Studies have investigated the effects of varying DAR on the properties of antibody-maytansinoid conjugates, including those utilizing the sulfo-SPDB-DM4 linker . These studies highlight that the DAR can impact the biochemical characteristics, in vivo stability, efficacy, and tolerability of the resulting ADCs .

Achieving controlled drug loading is essential for producing homogeneous ADC batches with reproducible characteristics oup.comresearchgate.netacs.org. Research efforts in this area involve optimizing conjugation reaction conditions, exploring different linker chemistries (such as the sulfo-SPDB variant which includes a charged sulfonate group to potentially improve solubility and alter interactions) medchemexpress.comresearchgate.netnih.gov, and utilizing site-specific conjugation technologies oup.comresearchgate.netresearchgate.netacs.org. The presence of trisulfide bonds in the antibody has also been shown to influence the DAR and fragmentation levels in ADCs conjugated with sulfo-SPDB-DM4, underscoring the need for careful monitoring and control of antibody quality attributes during the conjugation process tandfonline.com.

Data from research studies illustrate the impact of conjugation methods and DAR on ADC properties. For example, a study comparing ADCs conjugated via lysine residues (resulting in a DAR of ~3.4) with site-specifically conjugated ADCs (DAR 2 or 4) showed differences in in vitro potency, although the 4 DAR site-specific conjugate was comparably active to the lysine-conjugated ADC on an antibody basis in some cases aacrjournals.org.

Conjugation Method (Linker-Payload)AntibodyAverage DARIn Vitro Potency (Relative to Lysine Conjugate)
Lysine Conjugation (SPDB-DM4)Ab-A~3.41x (Reference)
Site-Specific (SeriMab-DM4)Ab-A22-5 fold less active
Site-Specific (SeriMab-DM4)Ab-A4Comparably active

Note: This table is illustrative based on research findings comparing different conjugation strategies and DARs with maytansinoid payloads, including DM4 aacrjournals.org. Specific values may vary depending on the antibody and cell line used.

Analytical Characterization Techniques for this compound Conjugates

Rigorous analytical characterization is paramount throughout the development and manufacturing of this compound ADCs to ensure their quality, safety, and efficacy. A range of spectroscopic, chromatographic, electrophoretic, and mass spectrometric methods are employed to assess conjugate integrity, purity, drug loading, and structural confirmation.

Spectroscopic and Chromatographic Methods for Conjugate Integrity and Purity

Spectroscopic methods, such as UV absorption spectroscopy, are routinely used to determine the average DAR of ADCs by measuring the concentrations of both the antibody and the conjugated payload google.comtandfonline.com. This provides a relatively quick and straightforward assessment of the average drug loading in a batch.

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), are essential for assessing the purity and integrity of this compound conjugates. SEC is used to determine the molecular size distribution of the ADC, allowing for the detection and quantification of aggregates and fragments, which can impact immunogenicity and efficacy google.com. HIC is a powerful method for separating ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules. HIC profiles can provide information on the distribution of DAR species within a heterogeneous ADC preparation researchgate.net.

Research studies utilize these methods to characterize this compound ADCs. For example, SEC-UPLC has been employed to determine the percentage of monomeric ADC and the average DAR in microscale conjugation experiments nih.gov.

Advanced Electrophoretic and Mass Spectrometric Approaches for Structural Confirmation

Advanced analytical techniques, including electrophoresis and mass spectrometry (MS), provide more detailed structural information about this compound conjugates, allowing for confirmation of conjugation sites, identification of modified species, and comprehensive characterization of heterogeneity.

Electrophoretic methods, such as capillary electrophoresis (CE) and gel electrophoresis, can be used to assess the charge heterogeneity of ADCs, which can arise from variations in drug loading or post-translational modifications of the antibody.

Mass spectrometry is a powerful tool for the comprehensive characterization of ADCs researchgate.netresearchgate.net. Various MS-based approaches, including intact mass analysis, middle-down analysis (analysis of antibody subunits), and bottom-up peptide mapping, are applied.

Intact Mass Analysis: By analyzing the intact mass of the ADC using techniques like LC-MS, the distribution of DAR species can be determined, providing insights into the heterogeneity of the preparation researchgate.net. The mass increase corresponding to the conjugated this compound linker-payload can be precisely measured.

Middle-Down Analysis: This involves enzymatic digestion of the ADC into smaller subunits (e.g., light chain, heavy chain) followed by MS analysis. This approach can provide information on the drug distribution across different antibody chains researchgate.net.

Bottom-Up Peptide Mapping: This involves complete enzymatic digestion of the ADC into peptides, followed by LC-MS/MS analysis. This detailed analysis allows for the identification of specific conjugation sites on the antibody and the characterization of modified peptides researchgate.netresearchgate.nettandfonline.com. By analyzing fragment ions of the DM4 payload, conjugated peptides can be identified and the exact location of the drug attachment confirmed tandfonline.com. This method is particularly valuable for confirming site-specific conjugation and identifying any off-target conjugation events researchgate.net.

Research findings demonstrate the application of MS in characterizing this compound conjugates. LC-MS/MS analysis has been used to confirm the presence of DM4 payload directly attached to inter-chain cysteine residues via disulfide or trisulfide bonds in ADCs conjugated with sulfo-SPDB-DM4 tandfonline.com. Peptide mapping analyses have also been employed to confirm the desired conjugation site in site-specifically conjugated ADCs acs.org. Furthermore, LC-MS/MS is used to identify and quantify metabolites of DM4, such as S-methyl-DM4, in biological samples, which is important for understanding the in vivo behavior of DM4-based ADCs nih.govnih.govresearchgate.net.

The combination of these analytical techniques provides a comprehensive picture of the quality attributes of this compound ADCs, which is crucial for their successful research and development.

Analytical TechniqueInformation ProvidedRelevance for this compound ADCs
UV Absorption SpectroscopyAverage Drug-to-Antibody Ratio (DAR)Quick estimation of average drug loading. google.comtandfonline.com
Size Exclusion Chromatography (SEC)Purity, aggregation, fragmentationAssessment of overall conjugate integrity and presence of unwanted species. google.comnih.gov
Hydrophobic Interaction Chromatography (HIC)DAR distribution, heterogeneitySeparation and analysis of species with different drug loads. researchgate.net
Mass Spectrometry (Intact, Middle-Down, Bottom-Up)DAR distribution, conjugation sites, structural confirmation, metabolite identificationDetailed characterization of heterogeneity, confirmation of specific attachment points, tracking of drug metabolites. researchgate.netresearchgate.nettandfonline.comresearchgate.net

Preclinical Biological Research and Efficacy Studies of Dm4 Spdb Conjugates

In Vitro Studies of DM4-Spdb ADC Biological Activity

In vitro studies are crucial for understanding the direct effects of this compound conjugates on cancer cells, including their ability to induce cell death and disrupt cellular processes.

Cytotoxicity Assays against Diverse Cancer Cell Lines (e.g., CD138-positive, c-Met-expressing, FRα-positive, CD123-expressing, MSLN-expressing)

ADCs employing the this compound linker-payload have demonstrated potent cytotoxicity against various cancer cell lines expressing the target antigen. For instance, anti-CD138-SPDB-DM4 conjugates have shown significant growth inhibition against CD138-positive multiple myeloma cell lines and primary tumor cells from patients. nih.govaacrjournals.orgbiotest.comnih.govcreativebiolabs.nettouchoncology.com The cytotoxicity is dependent on specific binding to the target antigen. nih.gov

Studies with anti-CD123-SPDB-DM4 ADCs have shown potent cytotoxicity with IC50 values typically in the nanomolar range against CD123-positive acute myeloid leukemia (AML) cell lines like MOLM-14 and MV-4-11, which exhibit high CD123 expression. nih.gov Cell lines with moderate or low CD123 expression, such as KG-1 and Kasumi-3, were less responsive. nih.gov

Mirvetuximab soravtansine (B3322474) (IMGN853), an ADC targeting folate receptor alpha (FRα) using a sulfo-SPDB-DM4 linker, has demonstrated preclinical activity in FRα-expressing malignancies, including ovarian, endometrial, and non-small cell lung cancer. mdpi.comportico.orgnih.gov Studies using primary Type II endometrial cancer cell lines with differential FRα expression found that tumor cells overexpressing FRα (2+) were highly sensitive to IMGN853, showing a significant increase in cytotoxicity compared to an ADC isotype control. nih.gov This activity was observed across various FRα 2+ expressing Type II tumor cell lines, including endometrioid, mixed endometrioid/clear cell, and uterine serous tumors. nih.gov

An anti-mesothelin antibody-drug conjugate (BAY 94-9343) utilizing the SPDB-DM4 linker has shown potent specific cytotoxicity against mesothelin-expressing cells in vitro. researchgate.net Similarly, an anti-ADAM9-sulfoSPDB-DM4 ADC has been investigated preclinically for its potential against ADAM9-expressing tumors, with microtubule disruption leading to apoptosis and cell death. adcreview.com

Representative In Vitro Cytotoxicity Data (Illustrative Example based on search results):

ADC TargetCell LineAntigen ExpressionIC50 (nM)Source
CD138Multiple MyelomaHighLow nM nih.gov
CD123MOLM-14 (AML)High1-10 nih.gov
CD123MV-4-11 (AML)High1-10 nih.gov
CD123KG-1 (AML)Moderate/LowHigher nM nih.gov
FRαEndometrial CancerHigh (2+)Very Low nih.gov
MesothelinMesothelin-expressingPositivePotent researchgate.net

Cell Cycle Arrest Analysis (e.g., G2-M Phase)

DM4, the cytotoxic payload released from SPDB-DM4 conjugates, is a potent inhibitor of tubulin polymerization. axispharm.comaxispharm.commedchemexpress.comresearchgate.netnih.gov This mechanism of action leads to the disruption of microtubule dynamics, which is critical for cell division. Consequently, ADCs utilizing this compound induce cell cycle arrest, primarily in the G2-M phase. axispharm.comaxispharm.commedchemexpress.comresearchgate.nettouchoncology.commdpi.comportico.orgnih.gov

Studies with anti-CD138-maytansinoid conjugates, including nBT062-SPDB-DM4, demonstrated that they induce G2-M cell cycle arrest in multiple myeloma cells. nih.govtouchoncology.com This arrest precedes the induction of apoptosis. nih.govtouchoncology.com Similarly, mirvetuximab soravtansine, an FRα-targeting ADC with a sulfo-SPDB-DM4 linker, causes cell cycle arrest, ultimately leading to cell death. mdpi.comportico.org

Mechanistic Studies of Apoptosis Induction in Cellular Models

The primary mechanism by which this compound conjugates exert their cytotoxic effect is through the induction of apoptosis following the release of the DM4 payload. axispharm.commedchemexpress.commdpi.comportico.org Upon internalization into target cells via antigen-mediated endocytosis, the ADC is trafficked to lysosomes where the linker is cleaved in the reducing environment, releasing DM4 or its metabolites. mdpi.comcreativebiolabs.netmdpi.comportico.orgnih.gov

In multiple myeloma cells treated with anti-CD138-maytansinoid conjugates, including nBT062-SPDB-DM4, apoptosis induction is associated with the cleavage of key apoptotic markers such as caspase-3, caspase-8, caspase-9, and poly(ADP-ribose) polymerase (PARP). nih.govtouchoncology.com The requirement for specific antigen binding for cytotoxicity confirms that the apoptosis is triggered by targeted delivery of the payload. nih.gov

In Vivo Efficacy Studies in Non-Human Preclinical Models

In vivo studies using animal models, particularly xenograft models, are essential for evaluating the anti-tumor efficacy of this compound conjugates in a more complex biological setting.

Application in Xenograft Tumor Models (e.g., Human Multiple Myeloma Xenografts in Immunocompromised Mice)

This compound conjugates have been extensively evaluated in various xenograft tumor models to assess their in vivo anti-tumor activity. These models typically involve implanting human cancer cells into immunocompromised mice.

Anti-CD138-SPDB-DM4 conjugates, such as nBT062-SPDB-DM4, have shown significant efficacy in xenograft mouse models of human multiple myeloma and in SCID-hu mouse models bearing human multiple myeloma cells. nih.govaacrjournals.orgnih.gov

ADCs targeting other antigens with the SPDB-DM4 linker have also been tested. For example, an anti-CD19 ADC (SAR3419) utilizing the this compound combination showed efficacy in Ramos tumor xenograft models. nih.gov An anti-Jagged ADC with SPDB-DM4 demonstrated in vivo anti-tumor activity in several xenograft models, including the HCC1806 subcutaneous tumor xenograft model in SCID mice. cytomx.com SAR428926, an anti-LAMP1 ADC with an SPDB-DM4 linker, demonstrated outstanding efficacy with complete regressions in patient-derived xenograft (PDX) solid tumor models, including colon, breast, lung, prostate, gastric, and ovarian cancer, particularly in models with membrane LAMP1 expression. aacrjournals.org An anti-EpCAM-SPDB-DM4 ADC has shown a response in colon cancer xenograft models. creativebiolabs.net Preclinical evaluation of SAR566658 (huDS6-SPDB-DM4), an anti-CA6 ADC, in murine xenograft models using various human tumor cell lines demonstrated effective control of tumor growth. researchgate.net

Assessment of Tumor Growth Inhibition and Regression

A key endpoint in in vivo preclinical studies is the assessment of the ADC's ability to inhibit tumor growth or induce tumor regression. This compound conjugates have demonstrated significant anti-tumor activity in this regard.

In human multiple myeloma xenograft models, single intravenous administration of anti-CD138-SPDB-DM4 conjugates resulted in significant dose-dependent tumor growth inhibition and tumor regression. aacrjournals.org nBT062-SPDB-DM4 was reported as the most active conjugate tested in one such model. aacrjournals.org

In Ramos tumor xenograft models, SAR3419 (CD19-targeting SPDB-DM4 ADC) at a dose of about 50 μg/kg conjugated DM4 resulted in a minimal effective single dose, while twice this dose led to complete regressions in 100% of the mice. nih.gov

In the HCC1806 subcutaneous tumor xenograft model, an anti-Jagged SPDB-DM4 ADC treatment resulted in tumor regressions by day 9, with significantly reduced mean tumor volumes compared to control groups by day 30. cytomx.com

Studies with anti-CD123-SPDB-DM4 ADCs in AML xenograft models demonstrated that the ADC was active at low doses, significantly prolonging survival and substantially suppressing tumor growth at higher doses. nih.gov

In PDX models expressing LAMP1, SAR428926 (anti-LAMP1-SPDB-DM4 ADC) achieved outstanding efficacy, including complete regressions, at tested doses. aacrjournals.org The efficacy was observed in LAMP1-positive PDX models, indicating the requirement for antigen presence, although a linear correlation between expression level and activity was not always observed. aacrjournals.org The intrinsic sensitivity of the PDX models to DM4 was also identified as a key driver for efficacy. aacrjournals.org

Illustrative In Vivo Efficacy Data (Based on search results):

ADC TargetXenograft ModelEfficacy ObservationSource
CD138Human MM XenograftsSignificant dose-dependent tumor growth inhibition and regression; prolonged survival. nih.govaacrjournals.org
CD19Ramos Tumor XenograftsTumor growth inhibition; complete regressions at higher doses. nih.gov
CD123AML Xenografts (MOLM-14)Significant tumor growth suppression; prolonged survival. nih.gov
JaggedHCC1806 XenograftsTumor regressions; significantly reduced tumor volume. cytomx.com
LAMP1Various Solid Tumor PDXOutstanding efficacy; complete regressions in LAMP1-positive models. aacrjournals.org
EpCAMColon Cancer XenograftsDemonstrated response. creativebiolabs.net
CA6Various Solid Tumor XenograftsEffective control of tumor growth. researchgate.net

Analysis of Impact on Host Survival in Preclinical Animal Models

Studies in preclinical animal models have assessed the impact of this compound conjugates on host survival, typically in xenograft models designed to mimic human cancers. For instance, in an AML xenograft animal model, treatment with an anti-CD123-DM4 ADC significantly prolonged survival compared to the control group nih.gov. Specifically, administration of the ADC at a low dose of 1 mg/kg significantly extended survival (P = 0.002) nih.gov. Another study investigating a FAP5-SPDB-DM4 conjugate in a Fadu xenograft model observed a prominent antitumor effect, including complete tumor regressions in a subset of animals, which is indicative of improved survival outcomes mdpi.com. Research utilizing huMov19-sulfo-SPDB-DM4 also measured mouse survival, primarily as an indicator of toxicity, noting a narrow range for the lethal dose 50% (LD50) based on the DM4 dose google.com. Efficacy studies with a cross-reactive rmFR1-12-s-SPDB-DM4 conjugate in tumor-bearing mice also assessed the impact on tumor growth and, implicitly, survival aacrjournals.orgnih.gov.

Pharmacokinetic and Pharmacodynamic Research of this compound ADCs in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how this compound ADCs are absorbed, distributed, metabolized, and excreted in preclinical models, and how these processes relate to their efficacy.

Conjugated Antibody Plasma Concentration and Clearance in Animal Models

The plasma concentration and clearance of this compound conjugated antibodies have been evaluated in animal models, such as CD-1 mice, often using radiolabeled ADCs mdpi.comresearchgate.netwuxiapptec.com. These studies have shown that the clearance of ADCs can be influenced by factors such as the linker type and the drug-to-antibody ratio (DAR) wuxiapptec.comresearchgate.net. For example, ADC clearance was observed to be slow for DAR means below six and became significantly faster for DAR means above nine in mice wuxiapptec.com. The phenomenon of target-mediated drug disposition (TMDD), where the binding of the antibody to its target antigen affects its PK, including clearance and distribution, also plays a role in the plasma concentration and clearance of this compound ADCs aacrjournals.orgresearchgate.net. Studies using cross-reactive antibodies have demonstrated that normal tissue target expression can lead to increased plasma clearance aacrjournals.orgnih.gov.

Payload Release Kinetics and Metabolite (DM4, SMe-DM4) Formation in Circulation

The SPDB linker used in this compound conjugates is designed to be cleavable, primarily releasing the DM4 payload within target cells nih.govnih.govresearchgate.net. However, minor deconjugation of the intact ADC in the bloodstream can also occur, leading to the release of payload into circulation researchgate.net. Once released, DM4 can be metabolized, notably through hepatic S-methylation, to form S-methyl-DM4 (SMe-DM4), which is also an active metabolite nih.govnih.govresearchgate.netresearchgate.net. Studies have detected free DM4 and SMe-DM4 in the circulation in clinical trials involving DM4-ADCs nih.gov. Research has also characterized the released maytansinoid molecules and their rate of release from disulfide-linked conjugates like huC242-SPDB-DM4 in cellular studies researchgate.net.

Tissue Distribution Studies of this compound ADCs and Released Payload in Research Animals

Tissue distribution studies in research animals, often employing radiolabeled ADCs or payloads, are conducted to understand where the ADC and its released payload accumulate in the body wuxiapptec.com. Studies in CD-1 mice with M9346A-sulfo-SPDB-[3H]DM4 have provided insights into tissue distribution characteristics wuxiapptec.com. Target antigen expression on normal tissues can impact systemic ADC exposure and lead to heterogeneous distribution within tissues aacrjournals.org. Research has measured the uptake of this compound conjugates in organs like the liver and kidney aacrjournals.org. It has been observed that the tissue distribution characteristics of ADCs with lower DAR values are similar to those of naked antibodies, while ADCs with higher DAR values can show significant differences, with rapid accumulation in the liver and rapid excretion via hepatic routes wuxiapptec.com. Tumor uptake of the ADC payload can also be influenced by plasma clearance rates nih.gov.

Pharmacokinetic Modeling and Simulation for Research Data Interpretation

Pharmacokinetic modeling and simulation are valuable tools used to interpret research data and predict the behavior of this compound ADCs in biological systems nih.govnih.govresearcher.liferesearchgate.netsimulations-plus.com. Various modeling approaches have been applied. For example, a two-compartment pharmacokinetic model has been used to fit clinical PK data for anetumab ravtansine, a mesothelin-targeting DM4-ADC, and its metabolites nih.gov. Semimechanistic population PK models have been developed to simultaneously characterize the PK of the ADC, as well as its active metabolites DM4 and SMe-DM4, and naked antibody, incorporating data such as drug-to-antibody ratio measurements nih.gov. Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate the complex disposition mechanisms of ADCs, including deconjugation and the production of payload simulations-plus.com. These models help in understanding the factors influencing ADC disposition and interpreting research findings.

Research on Overcoming Mechanisms of Resistance in Preclinical Models

The development of resistance is a significant challenge for ADC therapies, including those utilizing this compound conjugates nih.govcrownbio.com. Preclinical research explores mechanisms underlying resistance and strategies to overcome them. One common mechanism involves increased drug extrusion from cancer cells, often mediated by the overexpression of drug-efflux pumps nih.govcrownbio.com. Research suggests that modifying the linker to increase its hydrophilicity can enhance effectiveness against tumors exhibiting resistance mediated by MDR1 efflux pumps nih.gov. Sulfo-SPDB-DM4, a highly hindered disulfide hydrophilic linker, has been cited as an example demonstrating enhanced effectiveness against resistant, MDR1-positive tumors nih.gov. Tumor heterogeneity, including variations in target antigen expression levels, is another factor that can contribute to reduced ADC efficacy and is an area of ongoing research in overcoming resistance nih.gov.

Role of Target Antigen Expression Levels and Internalization in Efficacy

The efficacy of ADCs, including those utilizing the this compound conjugate, is significantly influenced by the target antigen. The ideal target antigen should be highly expressed on tumor cells while having limited expression on normal tissues to maximize targeted delivery and minimize off-target toxicity. Higher levels of target antigen expression on tumor cells generally lead to increased localization of the ADC at the tumor site. nih.gov

Following binding to the target antigen on the cell surface, the ADC-antigen complex undergoes internalization through receptor-mediated endocytosis. nih.gov This internalization is a critical step for ADCs employing cleavable linkers like SPDB, as it allows the ADC to reach intracellular compartments, typically lysosomes or endosomes, where the payload can be released. nih.govguidetopharmacology.orgcenmed.com The reductive environment within tumor cells facilitates the cleavage of the disulfide bond in the SPDB linker, leading to the release of the active DM4 payload.

While the presence of the target antigen is necessary for efficacy, a simple linear correlation between antigen expression levels and anti-tumor activity is not always observed across all preclinical models. Factors such as the rate and efficiency of internalization, intracellular trafficking, and the intrinsic sensitivity of the tumor cells to the released payload also play crucial roles. nih.gov

Furthermore, high antigen expression in perivascular regions of tumors can sometimes create a "binding site barrier," which may hinder the penetration of the ADC into deeper tumor tissue. Strategies to overcome this, such as co-administration of unconjugated antibody, have been explored to improve tumor penetration and enhance efficacy, even in models with lower antigen expression.

Strategies Employing Anti-Payload Antibody Fragments for Enhanced Selectivity (e.g., "Inverse Targeting")

Systemic exposure to the cytotoxic payload released prematurely from the ADC in circulation or from off-target uptake can contribute to dose-limiting toxicities. To address this, an "inverse targeting" strategy has been investigated, particularly for maytansinoid-conjugated ADCs like those utilizing this compound.

This strategy involves the co-administration of anti-payload antibody fragments, also known as Payload Binding Selectivity Enhancers (PBSE). These fragments are designed to bind to and neutralize the released cytotoxic payload in the systemic circulation, thereby reducing its exposure to healthy tissues and mitigating off-target toxicity.

Preclinical studies have demonstrated the potential of this approach. For instance, co-administration of an anti-DM4 single-domain antibody (DMOH9) with an anti-CD123-SPDB-DM4 ADC (7E7-DM4) in mice significantly reduced ADC-induced weight loss, an indicator of toxicity. This improved tolerability allowed for the administration of higher doses of the 7E7-DM4 ADC, which in turn led to enhanced anti-cancer efficacy and improved survival in tumor-bearing mice. Notably, the co-administration of the anti-DM4 antibody fragment did not negatively impact the anti-tumor efficacy of the ADC at the tested doses.

Table 1: Impact of Anti-DM4 sdAb Co-administration on 7E7-DM4 ADC Tolerability and Efficacy in Mice

Treatment GroupNadir Weight Loss (%) (Mean ± SD)Tumor Growth InhibitionSurvival Benefit
ADC + Saline7.9 ± 3ObservedObserved
ADC + Anti-DM4 sdAb3.8 ± 1.3 (p<0.05)Not negatively affectedImproved

Data based on preclinical studies with 7E7-DM4 ADC and anti-DM4 sdAb co-administration in mice.

Comparative Preclinical Efficacy Research of this compound ADCs

Comparative preclinical studies are crucial for understanding the advantages and disadvantages of the this compound conjugate relative to other linker-payload combinations. These comparisons highlight the impact of linker chemistry and the choice of cytotoxic payload on ADC performance.

Comparison with ADCs Utilizing Alternative Linker Chemistries (e.g., SMCC, SPP)

The SPDB linker is a cleavable disulfide linker designed to release the DM4 payload in the reductive intracellular environment of tumor cells. In contrast, linkers like SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are non-cleavable and require the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue. SPP (N-Succinimidyl 4-(pyridyldithio)propionate) is another type of cleavable disulfide linker, similar in mechanism to SPDB.

Preclinical comparisons of ADCs utilizing different linkers conjugated to maytansinoid payloads have provided valuable insights. For example, huC242-SPDB-DM4, an ADC targeting the CanAg antigen, demonstrated higher in vitro activity compared to its non-cleavable counterpart, huC242-SMCC-DM1. This difference was potentially attributed to the ability of huC242-SPDB-DM4 to achieve a higher drug-to-antibody ratio (DAR) greater than 4.

More significantly, in vivo studies using multiple xenograft tumor models showed that huC242-SPDB-DM4 exhibited significantly higher anti-tumor activity compared to huC242-SMCC-DM1, despite having comparable activity in vitro. nih.govguidetopharmacology.org This suggests that the cleavable nature of the SPDB linker and its ability to release the potent DM4 payload intracellularly contributes significantly to enhanced efficacy in a complex in vivo environment. The release of neutral, diffusible metabolites (DM4 and S-methyl-DM4) from the SPDB-DM4 conjugate also allows for a "bystander effect," where the released payload can diffuse into and kill neighboring tumor cells that may have lower or no antigen expression. This bystander effect is generally not observed with non-cleavable linkers like SMCC, which release charged metabolites that are less membrane-permeable. nih.gov

The stability of the linker in systemic circulation is also a critical factor influencing efficacy and tolerability. Increasing the steric hindrance around the disulfide bond, as is the case with the SPDB-DM4 linker, can enhance the stability of the ADC in plasma compared to less hindered disulfide linkers like SPP-DM1. This improved stability helps minimize premature payload release and reduce off-target toxicities.

Some studies have also explored modified SPDB linkers, such as sulfo-SPDB-DM4, which incorporates a sulfonate group to improve hydrophilicity. This modification can enhance the solubility of the ADC and potentially improve its exposure to the target antigen within the tumor. Sulfo-SPDB-DM4 conjugates have shown increased potency against certain multidrug-resistant (MDR) cell lines compared to ADCs with standard SPDB or MCC linkers.

Table 2: Comparative Efficacy of huC242 Conjugates with Different Linkers and Payloads

ADC ConjugateLinker ChemistryPayloadIn vitro ActivityIn vivo Efficacy (Xenograft Models)Bystander Effect
huC242-SPDB-DM4Cleavable (Disulfide)DM4Higher (vs SMCC-DM1)Significantly Higher (vs SMCC-DM1) nih.govguidetopharmacology.orgYes
huC242-SMCC-DM1Non-CleavableDM1Lower (vs SPDB-DM4)Lower (vs SPDB-DM4) nih.govguidetopharmacology.orgNo nih.gov

Comparison based on preclinical studies of huC242 conjugates. nih.govguidetopharmacology.org

Comparison with ADCs Utilizing Alternative Cytotoxic Payloads

DM4 is a potent cytotoxic payload belonging to the maytansinoid class, which exerts its effect by inhibiting microtubule assembly. nih.govcenmed.com Other commonly used payloads in ADC development include DM1 (also a maytansinoid), auristatins like MMAE and MMAF, DNA-alkylators, and topoisomerase I inhibitors. nih.gov

The ability of the SPDB linker to release membrane-permeable DM4 metabolites contributes to the bystander effect, which can be particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. nih.govnih.gov Payloads like MMAF, when conjugated via non-cleavable linkers, release charged metabolites that are less permeable to cell membranes, limiting their bystander activity. nih.gov

The optimal payload for an ADC depends on various factors, including the target antigen biology, the desired mechanism of action, and the tolerability profile. Studies have shown that matching the payload potency with the delivery efficiency and tolerability of the ADC is crucial for achieving optimal efficacy. For instance, in a study targeting folate receptor α, a this compound conjugate (M-s-SPDB-DM4) achieved complete tumor regression at a clinically tolerable dose, while a highly potent DNA alkylator payload, administered at a lower, tolerated dose, showed more modest efficacy. This underscores that while payload potency is important, the ability to deliver a sufficient concentration of the active drug to the tumor while maintaining systemic tolerability is paramount for in vivo efficacy.

Table 3: Characteristics of DM4 vs. DM1 Payloads in ADCs

PayloadClassMechanism of ActionBystander Effect (with cleavable linker)Potential Relative Potency in ADCs
DM4MaytansinoidTubulin InhibitorYesPotentially Higher than DM1
DM1MaytansinoidTubulin InhibitorYes nih.govLower than DM4 (potentially)

Comparison of key characteristics relevant to ADC efficacy. nih.gov

Synthetic Methodologies for Dm4 Spdb and Its Constituent Components

Synthesis of DM4 Cytotoxic Payload

DM4, also known as ravtansine or soravtansine (B3322474), is a potent cytotoxic maytansinoid that functions as a microtubule-targeting agent, inhibiting tubulin polymerization and microtubule assembly guidetopharmacology.orguni.luguidetopharmacology.org. Its efficacy as an ADC payload stems from its high cytotoxicity, which is significantly enhanced when delivered specifically to cancer cells via an antibody guidetoimmunopharmacology.orgcenmed.com. Unlike the parent compound maytansine (B1676224), which lacks suitable functional groups for direct conjugation, DM4 is specifically synthesized to incorporate a reactive thiol-containing moiety uni.luguidetoimmunopharmacology.orgbroadpharm.com.

Chemical Derivatization of the Maytansine Core Structure

Maytansine is a complex 19-membered ansa macrolide cenmed.comnih.gov. Chemical modifications of the maytansine core structure are necessary to enable its conjugation to linkers. Structure-activity relationship studies have identified the C3 ester side chain as a critical element for the antitumor activity of maytansinoids nih.gov. The derivatization to yield DM4 involves modifications at this C3 position.

Maytansine derivatives like DM1 and DM4 are obtained by replacing the native N-acetyl group in maytansine with a 3-methyldithiopropionyl group (in the case of DM1) or by adding two methyl groups around the disulfide bond of a DM1-like precursor to yield DM4 guidetoimmunopharmacology.org. This chemical alteration introduces a handle for linker attachment while largely preserving the cytotoxic activity of the maytansinoid core cenmed.comnih.gov.

Introduction of Thiol-Containing Moieties for Linkage Reactivity

The introduction of a thiol-containing moiety is crucial for conjugating the maytansinoid payload to linkers, particularly those forming disulfide bonds. For DM4, a thiol group is incorporated as part of a modified ester side chain at the C3 position wikipedia.orglipidmaps.org. This thiol group serves as the reactive handle for forming a disulfide linkage with a complementary group on the linker molecule uni.lubroadpharm.com.

A general process for preparing thiol-containing maytansinoids involves several steps. This can include the reductive hydrolysis of a maytansinoid C-3 ester to yield maytansinol (B1676226). Subsequently, the purified maytansinol undergoes esterification with a carboxylic acid containing a protected thiol or a disulfide, yielding an L-aminoacyl ester of maytansinol. Finally, reduction of this L-aminoacyl ester liberates the reactive thiol group, resulting in the thiol-containing maytansinoid, such as DM4 nih.gov. DM4 specifically bears two methyl substituents on the carbon atom adjacent to the sulfur atom in its methyldithio-containing side chain invivochem.cn.

Synthesis of the SPDB Linker

The SPDB linker, chemically known as N-Succinimidyl 4-(2-pyridyldithio)butanoate, is a heterobifunctional cross-linker commonly used in ADC synthesis. It is designed to facilitate the attachment of a cytotoxic payload, such as DM4, to an antibody. The SPDB linker possesses two distinct reactive functionalities: an N-succinimidyl ester and a pyridyldithiol group.

Synthesis of the N-Succinimidyl Ester Moiety

The synthesis of the SPDB linker involves the creation of the N-succinimidyl ester moiety, which is reactive towards primary amines, typically found on lysine (B10760008) residues of antibodies. This part of the synthesis generally involves the preparation of 4-(2-pyridyldithio)butanoic acid. This carboxylic acid is then activated by converting it into an N-succinimidyl ester. This conversion is commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting NHS ester is an activated form of the carboxylic acid that can readily react with nucleophilic amine groups.

Controlled Disulfide Bond Formation Chemistry

The SPDB linker incorporates a pyridyldithiol group, which is designed for controlled disulfide bond formation with a thiol-containing molecule like DM4. Disulfide bond formation involves the coupling of two thiol (-SH) groups to form a disulfide bridge (-S-S-). In the case of SPDB, the pyridyldithiol group is a reactive disulfide that can undergo thiol-disulfide exchange with the free thiol on the DM4 payload.

This reaction typically occurs under controlled conditions, often in buffered aqueous or aqueous-organic solutions. The pyridyldithiol group serves as an activated disulfide, and its reaction with a free thiol results in the formation of a new, stable disulfide bond between the linker and the payload, with the release of a pyridine-2-thione byproduct. This controlled reaction ensures that the payload is attached specifically via a disulfide linkage, which can be cleaved intracellularly in the reductive environment of target cells, releasing the active DM4 payload. Disulfide exchange processes are a well-established method for creating disulfide linkages in bioconjugation chemistry.

Synthesis of the DM4-Spdb Linker-Payload Conjugate

The synthesis of the this compound linker-payload conjugate involves the chemical coupling of the thiol-containing DM4 payload with the SPDB linker. This conjugation is typically carried out by reacting the free thiol group of DM4 with the pyridyldithiol group of the SPDB linker invivochem.cn.

Specific Reaction Conditions and Reagents for Conjugation

The conjugation of DM4 with the SPDB linker typically involves the reaction between a thiol-containing DM4 derivative and a pyridyldithio-activated SPDB linker. The SPDB linker, N-Succinimidyl 4-(2-pyridyldithio)butanoate, is a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group. The NHS ester is reactive towards primary amines, commonly found on lysine residues of antibodies, while the pyridyldithio group can undergo disulfide exchange reactions with free thiol groups on the cytotoxic payload, such as DM4. smolecule.comcreative-biolabs.compharmaffiliates.com

Specific reaction conditions for SPDB-DM4 conjugation have been reported. One method involves conducting the conjugation in a mixture of organic solvent and aqueous buffer. For instance, a reaction mixture containing 60% dimethylacetamide (DMA) and 40% of a 50 mM sodium succinate (B1194679) buffer at pH 5.0 has been used. tandfonline.com The reaction involves the SPDB linker and DM4 dissolved in DMA. tandfonline.com The conjugation can also be performed at pH 8. tandfonline.com

The general principle involves reacting the activated linker (SPDB) with the cytotoxic agent (DM4) that has a reactive group, typically a thiol. The pyridyldithio moiety on the SPDB linker is designed to react with a free thiol group on the DM4 molecule, forming a disulfide bond that links the payload to the linker. smolecule.com

Methodologies for Purification and Isolation of the Linker-Payload Intermediate

Following the conjugation reaction, purification and isolation of the this compound linker-payload intermediate are crucial to remove unreacted starting materials, reagents, and potential byproducts. While specific detailed protocols for the purification of the this compound intermediate itself are not extensively detailed in the provided search results, general methods for purifying linker-payloads and ADCs involve chromatographic techniques.

Purification of the SPDB linker itself typically involves chromatography to ensure high purity and yield after its synthesis from 4-(2-pyridyldithio)butanoic acid and N-hydroxysuccinimide (NHS) using coupling reagents like DCC (dicyclohexylcarbodiimide). smolecule.com

For ADCs, which are formed by conjugating the linker-payload to an antibody, techniques such as size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly employed to separate the conjugated product from unconjugated antibody, free drug, and aggregates. These methods can be adapted for the purification of linker-payload intermediates depending on their specific chemical properties. The goal is to obtain a highly pure intermediate for subsequent conjugation to the antibody.

Synthesis of Modified this compound Analogues for Research Exploration

Synthetic Routes for sulfo-SPDB-DM4

Sulfo-SPDB-DM4 is a sulfonated version of the SPDB-DM4 linker-payload. The introduction of a sulfonate group enhances its water solubility, which can be advantageous for ADC formulation and stability. smolecule.comaxispharm.com

The synthesis of sulfo-SPDB-DM4 involves the use of a sulfonated SPDB linker, specifically N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB). adcreview.com The synthesis generally follows a similar principle to that of SPDB-DM4, involving the conjugation of the sulfo-SPDB linker with the DM4 payload.

The synthesis of sulfo-SPDB itself involves the reaction of succinimidyl-activated compounds with pyridyldithiol derivatives, followed by modification to introduce the sulfonate group. smolecule.com The conjugation with DM4 is then carried out under controlled conditions to form sulfo-SPDB-DM4. smolecule.com This linker-payload is then used to conjugate to antibodies, typically through a disulfide bond, under mild conditions to preserve antibody structure and function. smolecule.com

Sulfo-SPDB-DM4 has been used in the development of ADCs like mirvetuximab soravtansine, where it links the anti-FOLR1 antibody to the DM4 payload. guidetopharmacology.orgguidetoimmunopharmacology.orgcreativebiolabs.net

Synthesis of Lys-Nε-SPDB-DM4 and Other Amino Acid-Linked Derivatives

Lys-Nε-SPDB-DM4 is an agent-linker conjugate that incorporates a lysine residue in the linker structure. medkoo.commedchemexpress.com This modification can influence the properties of the linker and the resulting ADC, potentially affecting aspects such as solubility, cleavage, and interaction with biological systems.

The synthesis of Lys-Nε-SPDB-DM4 involves conjugating the DM4 payload to a linker structure that includes a lysine residue and the SPDB moiety. medkoo.commedchemexpress.com The specific synthetic route would involve coupling the carboxyl group of the SPDB linker to the epsilon-amino group of a lysine residue, followed by or preceded by the conjugation of DM4 to the linker structure, likely via a disulfide bond with the pyridyldithio group. smolecule.com

While detailed synthetic protocols for Lys-Nε-SPDB-DM4 are not extensively available in the provided snippets, the general approach for creating amino acid-linked derivatives involves incorporating amino acids or peptides into the linker structure. This can be achieved through standard peptide coupling chemistry, utilizing reagents such as carbodiimides (like DCC, DIC, or EDC) in combination with additives like HOBt to minimize racemization during coupling reactions involving amino acids. peptide.com The amino acid or peptide is incorporated into a linker molecule that also contains functionalities for conjugation to both the payload (DM4) and the antibody.

Future Research Perspectives and Preclinical Translational Potential

Advancements in Linker Technology for Enhanced DM4-Spdb Integration

The SPDB linker is a cleavable disulfide linker widely utilized in ADC construction, enabling drug payload release through reduction mechanisms prevalent in the tumor microenvironment. Future research in linker technology aims to further optimize the integration of this compound into ADCs to improve their stability, targeted delivery, and therapeutic index.

One area of advancement involves refining the disulfide bond within the SPDB linker. While the disulfide bond facilitates reduction-sensitive release, its stability in systemic circulation is critical to prevent premature payload release and off-target toxicity. Research explores modifying the steric hindrance around the disulfide bond to achieve a balance between stability in the bloodstream and efficient cleavage within the reductive intracellular environment of tumor cells. Studies have shown that increasing steric hindrance can enhance the in vivo stability of the conjugate.

Beyond modifications to the disulfide bond itself, advancements in linker design for this compound integration include the incorporation of hydrophilic elements. Introducing hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker structure can improve the solubility of the ADC, potentially enhancing its pharmacokinetic profile by reducing clearance rates and extending serum half-life. This improved solubility can also be crucial for achieving higher drug-to-antibody ratios (DAR) without leading to aggregation, thus allowing for the delivery of a greater payload dose per antibody.

Furthermore, the development of site-specific conjugation methods represents a significant advancement in linker technology relevant to this compound. Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites, which can impact PK, efficacy, and toxicity. Future research is focused on developing more precise, site-specific conjugation techniques that allow for the attachment of this compound at defined locations on the antibody, leading to more homogeneous ADC preparations with predictable properties. This includes exploring enzymatic or click chemistry-based conjugation strategies.

Tailoring linker design based on the specific properties of the antibody, the target antigen expression levels, and the characteristics of the tumor microenvironment is another crucial future direction. This personalized approach to linker design aims to maximize the efficacy and safety of this compound-based ADCs for specific cancer types. For instance, the sulfo-SPDB-DM4 conjugate, a modified version, has shown potential to be a poor substrate for multidrug resistance transporters like P-glycoprotein (Pgp), potentially improving efficacy in resistant cell lines.

Exploration of Novel Payload Release Mechanisms in Conjunction with SPDB

The primary mechanism for releasing the DM4 payload from SPDB-linked ADCs relies on the cleavage of the disulfide bond in the reductive intracellular environment, facilitated by high concentrations of glutathione (B108866). This mechanism is effective in many tumor cells, which exhibit elevated glutathione levels compared to normal tissues. Upon internalization of the ADC and subsequent proteolytic cleavage of the antibody portion, the disulfide bond is reduced, releasing the active DM4 payload. The released DM4 undergoes further metabolic processing, such as S-methylation.

While the reduction-sensitive cleavage is the hallmark of the SPDB linker, research continues to explore ways to optimize and potentially combine this mechanism with other release strategies or enhance the efficiency of the reductive cleavage. Although the search results primarily detail the established reduction mechanism of SPDB, the broader field of ADC development is investigating alternative or complementary cleavage mechanisms. These include enzyme-sensitive linkers cleaved by specific proteases (like cathepsin B, which is often overexpressed in tumors), sulfatases, or β-glucuronidases, as well as pH-sensitive linkers that cleave in the acidic environment of endosomes or lysosomes.

Future research could theoretically explore hybrid linker designs that incorporate the reduction-sensitive disulfide bond of SPDB with other cleavage elements. Such designs might aim to create multi-stage release mechanisms or to tune the release kinetics more precisely based on specific intracellular conditions. For instance, a linker might be designed to undergo initial cleavage by a protease, followed by reduction of the disulfide bond, to ensure payload release only after specific enzymatic processing within the target cell. However, the complexity and potential for off-target release with such designs require careful consideration and extensive preclinical validation.

Another aspect is the investigation of factors that influence the efficiency of disulfide reduction within tumor cells. Understanding the spatial distribution and activity of reducing agents like glutathione and protein disulfide isomerases within different tumor types could inform strategies to enhance the cleavage and subsequent release of DM4 from SPDB-linked conjugates.

Research into this compound for Dual-Functional or Multi-Drug Conjugates

The versatility of the SPDB linker, particularly its ability to be incorporated into bifunctional designs, supports the exploration of this compound in the context of multi-drug conjugation or dual-functional ADCs. This represents a significant area of future research aimed at overcoming mechanisms of drug resistance and enhancing therapeutic outcomes by simultaneously delivering multiple therapeutic agents or functionalities to the target cell.

Dual-payload ADCs, which carry two different cytotoxic drugs on the same antibody, are being investigated. In this context, this compound could be one of the conjugated payloads, potentially combined with another cytotoxic agent with a different mechanism of action to achieve synergistic effects and reduce the likelihood of resistance development. Research is exploring novel platforms that enable the modular modification of antibodies with a range of functional payloads, including cytotoxic warheads. These platforms could facilitate the co-conjugation of this compound with other therapeutic molecules.

Beyond delivering multiple cytotoxic agents, dual-functional ADCs could involve conjugating this compound along with molecules that enhance ADC uptake, improve intracellular trafficking, or modulate the tumor microenvironment. For example, an ADC might carry this compound for direct cytotoxicity and a molecule that stimulates an immune response within the tumor. The SPDB linker's chemical properties may allow for its integration into such complex multi-functional constructs.

The development of novel conjugation strategies that allow for precise control over the stoichiometry and location of each payload in a multi-drug conjugate is crucial for realizing the potential of this compound in this area. Future research will likely focus on designing linkers and conjugation methods that enable the controlled attachment of multiple distinct molecules, including this compound, to a single antibody while maintaining the activity and stability of all components.

Development of Predictive Preclinical Models for this compound ADC Efficacy and Optimization

The successful translation of this compound-based ADCs from the laboratory to the clinic relies heavily on the development and utilization of predictive preclinical models. Preclinical evaluation typically involves assessing in vitro cytotoxicity against target-expressing cell lines and evaluating in vivo anti-tumor efficacy in xenograft models. Pharmacokinetic (PK) and toxicology studies in relevant animal models are also critical to understand the absorption, distribution, metabolism, and excretion of the ADC and to identify potential off-target toxicities.

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from patients into immunocompromised mice, are increasingly being used as they can better reflect the heterogeneity and complexity of human tumors compared to standard cell line-derived xenografts. Future research will continue to refine and expand the use of PDX models to improve the predictability of preclinical efficacy studies for this compound ADCs.

Integrating PK and pharmacodynamic (PD) data using modeling approaches is essential for understanding the exposure-response relationships of this compound ADCs and for translating preclinical findings to predict clinical outcomes. These models help in optimizing dosing strategies and schedules in early clinical trials.

Despite advancements, challenges remain in predicting human toxicity from preclinical animal models. Future research needs to focus on developing more sophisticated preclinical models that can better recapitulate human physiology and immune responses. This may include the use of humanized mouse models, which are engrafted with human immune cells or tissues.

Furthermore, the development of in vitro models that can predict the bystander effect of DM4, which is a membrane-permeable payload released upon linker cleavage, is important. These models can help assess the ability of the released DM4 to kill neighboring tumor cells that may have lower target antigen expression.

Advanced analytical techniques, such as single-cell RNA sequencing, can provide deeper insights into the mechanisms of action and potential resistance pathways at the cellular level within preclinical models, aiding in the optimization of this compound ADC design and combination strategies. Preclinical studies comparing different linker-payload combinations, such as SPDB-DM4 and SMCC-DM1, in various xenograft models provide valuable data on their relative efficacy and PK profiles.

Theoretical Applications of this compound in Non-Oncological Research Areas

While the primary focus of this compound research and application has been in the field of oncology, particularly in the context of ADCs for cancer therapy, it is worth considering theoretical applications in non-oncological research areas, given the mechanism of action of the DM4 payload.

DM4 is a potent tubulin inhibitor. Tubulin is a critical component of the cytoskeleton and plays essential roles in various cellular processes, including cell division, intracellular transport, and cell motility. While its primary use in ADCs is to target rapidly dividing cancer cells, tubulin is also involved in the pathology of other diseases.

Theoretically, this compound, conjugated to targeting moieties other than antibodies against cancer-specific antigens, could be explored for applications in diseases where targeted delivery of a tubulin inhibitor might be therapeutically beneficial. For instance, certain inflammatory diseases involve the migration and proliferation of specific cell types, processes that are dependent on microtubule dynamics. Targeting these specific cell populations with a conjugate delivering DM4 could be a theoretical approach.

Similarly, tubulin is a target in some anti-fungal strategies, as fungal cells also rely on tubulin for essential functions. While currently not explored in the provided search results, future research could theoretically investigate if this compound conjugates, linked to molecules targeting fungal-specific markers, could offer a potent and targeted antifungal approach.

However, it is crucial to note that these non-oncological applications of this compound are currently theoretical and not supported by specific research findings in the provided search results. The development of such applications would require extensive fundamental research to identify appropriate non-antibody targeting moieties, demonstrate selective delivery to the desired cell types or pathogens, and evaluate efficacy and safety in relevant preclinical models outside the oncology domain. The inherent toxicity of DM4 necessitates highly specific targeting to avoid damage to healthy non-target cells, which is a significant challenge regardless of the therapeutic area.

Q & A

Q. What are the established protocols for synthesizing and characterizing DM4-Spdb in laboratory settings?

  • Methodological Answer : Synthesis typically follows peer-reviewed protocols involving multi-step organic reactions, with purity verified via HPLC (>95%) and structural confirmation through NMR and mass spectrometry . For characterization, researchers should cross-reference spectral data with published databases (e.g., PubChem, Reaxys) and document deviations in reaction conditions (e.g., temperature, catalysts) .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based assays) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer cell lines). Include positive/negative controls and triplicate measurements to ensure reproducibility. Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to determine IC50 values .

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Methodological Answer : Use academic databases (PubMed, Scopus) with Boolean operators:
     ("this compound" OR "Maytansinoid conjugate") AND ("synthesis" OR "mechanism" OR "cytotoxicity")  

Filter results by study type (e.g., in vivo, clinical trials) and apply citation tracking tools (e.g., Web of Science) to identify seminal works. Critically evaluate sources for conflicts of interest or methodological biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activity of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies:
  • Experimental variables : Cell line specificity, assay duration, compound stability.
  • Data normalization : Adjust for batch effects or plate-to-plate variability.
    Validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry) and cross-check with structural analogs .

Q. What advanced techniques optimize this compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards to quantify degradation products. Pre-treat samples with protease inhibitors or stabilizers (e.g., DTT for disulfide bonds). Compare storage conditions (e.g., -80°C vs. lyophilization) and validate stability over time using accelerated degradation models .

Q. How should mechanistic studies differentiate this compound’s tubulin-binding effects from off-target interactions?

  • Methodological Answer : Use CRISPR-based gene knockout models to silence putative targets (e.g., β-tubulin isoforms). Combine with proteomic profiling (e.g., SILAC) to identify binding partners. Validate specificity via competitive assays with known tubulin inhibitors (e.g., vinca alkaloids) .

Data Analysis & Interpretation

Q. What statistical methods address variability in this compound dose-response experiments?

  • Methodological Answer : Apply mixed-effects models to account for hierarchical data (e.g., technical vs. biological replicates). Use bootstrapping to estimate confidence intervals for IC50 values. For cross-study comparisons, standardize data using Z-scores or log2 fold changes .

Q. How can researchers integrate fragmented data from this compound studies into a unified knowledge base?

  • Methodological Answer : Develop a relational database (e.g., SQL-based) with fields for:
  • Chemical properties : LogP, solubility.
  • Biological data : IC50, target affinity.
    Use ontology tools (e.g., OWL) to link entities (e.g., "this compound" → "maytansinoid" → "tubulin inhibitor") .

Research Design & Validation

Q. What controls are essential for validating this compound’s in vivo efficacy in xenograft models?

  • Methodological Answer : Include:
  • Vehicle controls : To isolate solvent effects.
  • Dose-ranging cohorts : To establish therapeutic window.
  • Pharmacodynamic markers : Tumor volume regression paired with histopathology.
    Use blinded scoring and randomization to mitigate bias .

Q. How can researchers address this compound’s potential immunogenicity in preclinical development?

  • Methodological Answer :
    Perform in silico epitope mapping (e.g., EpiMatrix) to predict T-cell reactivity. Validate with ex vivo PBMC assays measuring cytokine release (e.g., IL-2, IFN-γ). Compare with non-immunogenic analogs (e.g., PEGylated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.